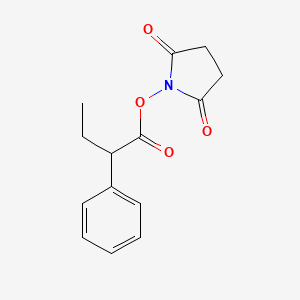

2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-2-11(10-6-4-3-5-7-10)14(18)19-15-12(16)8-9-13(15)17/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNOLJBQYLUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate

Classical Synthetic Routes for N-Hydroxysuccinimide Esters

The most common and well-documented methods for synthesizing NHS esters rely on the coupling of a carboxylic acid with NHS using a coupling agent or by activating the carboxylic acid in situ. thieme-connect.com These approaches are widely applicable to a variety of substrates, including 2-phenylbutanoic acid.

Carbodiimides are among the most prevalent reagents for facilitating the formation of amide and ester bonds. chemistrysteps.com They function by activating the carboxyl group of 2-phenylbutanoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of N-Hydroxysuccinimide. libretexts.org The two most commonly used carbodiimides for this purpose are Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. gbiosciences.comsemi.ac.cn This intermediate can then react with N-Hydroxysuccinimide to form the desired NHS ester and a urea (B33335) byproduct. thermofisher.comresearchgate.net The addition of NHS is crucial as the O-acylisourea intermediate is unstable in aqueous solutions and can rearrange to a non-reactive N-acylurea or hydrolyze back to the carboxylic acid. gbiosciences.comsemi.ac.cn The NHS ester, by contrast, is considerably more stable and can be isolated or used in a subsequent step. thermofisher.comgbiosciences.com

Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent widely used in organic synthesis. thieme-connect.com When mixed with 2-phenylbutanoic acid, it forms the O-acylisourea intermediate, which is then intercepted by NHS. A primary drawback of using DCC is that the byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most common organic solvents, which can complicate product purification, although this insolubility can also be exploited to drive the reaction to completion and simplify removal by filtration. thieme-connect.com

Ethyl(dimethylaminopropyl)carbodiimide (EDC): EDC, often used as its hydrochloride salt, functions via the same mechanism as DCC. thermofisher.com Its significant advantage is that its urea byproduct is water-soluble, making it easily removable during an aqueous workup. gbiosciences.com This property makes EDC particularly suitable for reactions in both organic and aqueous-containing media and simplifies the purification of the final product, 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate (B8525191). gbiosciences.comresearchgate.net The efficiency of EDC coupling is typically highest in acidic conditions (pH 4.5-6.0). thermofisher.comresearchgate.net

| Feature | Dicyclohexylcarbodiimide (DCC) | Ethyl(dimethylaminopropyl)carbodiimide (EDC) |

|---|---|---|

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF) | Water-soluble (used as HCl salt) |

| Byproduct | N,N'-Dicyclohexylurea (DCU) | Water-soluble urea derivative |

| Byproduct Removal | Filtration (due to insolubility) | Aqueous extraction |

| Primary Use Case | Organic synthesis, peptide synthesis | Bioconjugation, aqueous and organic synthesis |

Another established method for activating 2-phenylbutanoic acid is through the formation of a mixed anhydride (B1165640). This strategy typically involves reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate), in the presence of a tertiary amine base like triethylamine (B128534). google.com

The process begins with the deprotonation of 2-phenylbutanoic acid by the amine base. The resulting carboxylate then attacks the chloroformate, displacing the chloride ion to form a mixed anhydride. This anhydride is a highly activated species. The subsequent addition of N-Hydroxysuccinimide leads to a nucleophilic attack on the carbonyl carbon derived from the 2-phenylbutanoic acid moiety. This step is generally regioselective due to the electronic and steric differences between the two carbonyl groups of the anhydride. The reaction yields the desired 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate, along with carbon dioxide and an alcohol as byproducts if a chloroformate is used. tcichemicals.com This method is often rapid and can be performed at low temperatures to minimize side reactions.

Di(N-succinimidyl) carbonate (DSC) is a highly effective reagent for the one-step conversion of carboxylic acids to their corresponding NHS esters. nih.gov The reaction of 2-phenylbutanoic acid with DSC, typically in the presence of a base such as triethylamine or pyridine, provides a direct route to this compound. researchgate.net

The mechanism involves the activation of the carboxylic acid, which then attacks the DSC molecule. This process is efficient, and the byproducts are N-Hydroxysuccinimide and carbon dioxide, which are generally easy to manage and remove. researchgate.net This method avoids the formation of urea byproducts associated with carbodiimide reagents, potentially simplifying product purification. researchgate.net

Precursor Synthesis and Stereochemical Considerations for 2-Phenylbutanoic Acid

The precursor, 2-phenylbutanoic acid, is a chiral molecule, existing as two enantiomers: (R)-2-phenylbutanoic acid and (S)-2-phenylbutanoic acid. nih.gov The stereochemistry of the final product, this compound, is directly determined by the stereochemistry of the starting acid. Therefore, if a specific enantiomer of the NHS ester is required, the synthesis must begin with an enantiomerically pure form of 2-phenylbutanoic acid.

Methods for obtaining enantiomerically pure 2-phenylbutanoic acid include:

Classical Resolution: This involves the separation of a racemic mixture of the acid. Diastereomeric salts are formed by reacting the racemic acid with a chiral resolving agent, such as a chiral amine. researchgate.net These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the acid is recovered by treatment with an achiral acid.

Asymmetric Synthesis: This approach creates the desired enantiomer directly. Methods can include the diastereoselective alkylation of a chiral enolate or the use of chiral catalysts. acs.orgresearchgate.net For instance, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral catalyst can yield one enantiomer of 2-phenylbutanoic acid in high enantiomeric excess. calis.edu.cn

Enzymatic Resolution: Biocatalytic methods can also be employed. For example, a lipase (B570770) can selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture of 2-phenylbutanoic acid esters, allowing the separation of the unreacted enantiomer from the product. mdpi.com

The choice of method depends on the desired scale, purity, and available resources. For applications where stereochemistry is critical, starting with an enantiomerically pure precursor is essential.

Optimization of Reaction Conditions for the Formation of this compound

The yield and purity of the final product are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and reaction time is necessary to maximize the efficiency of the synthesis.

The choice of solvent is critical in the synthesis of NHS esters. The ideal solvent should dissolve all reactants (2-phenylbutanoic acid, NHS, and the coupling agent) but should be non-reactive under the reaction conditions. It should also facilitate easy workup and product isolation.

Commonly used solvents for carbodiimide-mediated couplings include:

Dichloromethane (B109758) (DCM)

Acetonitrile (B52724) (ACN) nih.gov

Tetrahydrofuran (THF)

N,N-Dimethylformamide (DMF)

Research has shown that for certain NHS ester syntheses, the nature of the solvent may not have a significant impact on the final conversion, but can influence reaction rates and side-product formation. thieme-connect.com For example, aprotic solvents like acetonitrile and THF are often preferred. thieme-connect.comnih.gov In some cases, environmentally benign solvents like 2-methyltetrahydrofuran (B130290) have been successfully employed. thieme-connect.com The polarity of the solvent can also play a role; for instance, the increased nucleophilicity of carboxylates in the gas phase (an environment devoid of polar solvent) has been noted, highlighting how the reaction medium can alter reactivity. nih.gov When using water-soluble reagents like EDC, aqueous buffers can be used, but this introduces the competing risk of hydrolysis of the activated intermediate, which can be mitigated by the addition of NHS. semi.ac.cnnih.gov

| Solvent | Key Characteristics | Typical Use Case |

|---|---|---|

| Dichloromethane (DCM) | Good solubility for many organic reactants; volatile and easy to remove. | DCC-mediated couplings where the DCU byproduct can be filtered off. |

| Acetonitrile (ACN) | Polar aprotic; good for dissolving reactants and promoting reactions. | DSC and carbodiimide-mediated reactions. nih.gov |

| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvating power for a wide range of compounds. | Difficult couplings or when reactants have poor solubility in other solvents. Harder to remove. |

| Tetrahydrofuran (THF) | Good general-purpose aprotic solvent. | Commonly used in a variety of organic syntheses, including NHS ester formation. thieme-connect.com |

Temperature and Reaction Kinetics Control

The synthesis of this compound, which involves the formation of an activated N-hydroxysuccinimide (NHS) ester from 2-phenylbutanoic acid, is highly sensitive to temperature. Precise temperature management is crucial for controlling the reaction kinetics to maximize yield and purity.

Typically, the activation of the carboxylic acid is initiated at a reduced temperature, often 0 °C, to manage the exothermic nature of the reaction with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This initial cooling phase is critical to prevent the formation of undesirable byproducts, such as N-acylurea.

Once the activating agent is introduced, the reaction is often allowed to gradually warm to room temperature. This gradual increase in temperature facilitates the nucleophilic attack of N-hydroxysuccinimide on the activated carboxylic acid intermediate. Monitoring the reaction progress through techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time, which can vary depending on the specific reagents and solvents used.

| Parameter | Condition | Rationale |

| Initial Temperature | 0 °C | To control the exothermic reaction and minimize byproduct formation. |

| Reaction Temperature | 0 °C to Room Temperature | To facilitate the desired nucleophilic substitution reaction. |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the consumption of starting materials and formation of the product. |

Role of Catalysts and Additives (e.g., 1-Hydroxybenzotriazole (HOBt))

Additives play a pivotal role in the synthesis of activated esters like this compound, primarily by enhancing reaction efficiency and suppressing side reactions. 1-Hydroxybenzotriazole (HOBt) is a commonly employed additive in this context. wikipedia.org

The primary functions of HOBt in this synthesis are:

Suppressing racemization: For chiral carboxylic acids like 2-phenylbutanoic acid, the use of HOBt is critical to prevent the loss of stereochemical integrity at the alpha-carbon. It achieves this by minimizing the formation of symmetric intermediates like oxazolones. wikipedia.org

Minimizing N-acylurea formation: In carbodiimide-mediated couplings, HOBt intercepts the O-acylisourea intermediate, preventing its intramolecular rearrangement to the stable N-acylurea byproduct. amerigoscientific.com

The anhydrous form of HOBt is known to be explosive, so it is often used as a hydrate. wikipedia.org The inclusion of HOBt generally leads to a cleaner reaction profile and higher yields of the desired activated ester.

| Additive | Function | Benefit |

| 1-Hydroxybenzotriazole (HOBt) | Forms a highly reactive intermediate ester | Accelerates the reaction, suppresses racemization, and minimizes byproduct formation. wikipedia.org |

Advanced Purification and Isolation Techniques for Activated Ester Intermediates

The purification of this compound and other NHS esters presents unique challenges due to their susceptibility to hydrolysis. reddit.com Standard purification techniques must be adapted to accommodate the moisture-sensitive nature of these compounds.

Crystallization and Precipitation: If the activated ester is a solid, crystallization from an anhydrous solvent system is an effective purification method. Alternatively, precipitation can be employed. sigmaaldrich.com This involves dissolving the crude product in a minimal amount of a suitable solvent and then adding an anti-solvent to induce precipitation of the pure product, leaving impurities in the solution.

Chromatography: While challenging, chromatographic techniques can be used for the purification of NHS esters. Key considerations include:

Choice of Stationary Phase: Normal-phase silica (B1680970) gel can be problematic due to the potential for hydrolysis on the acidic silica surface. stackexchange.com Using deactivated silica or alternative stationary phases like alumina (B75360) can be beneficial.

Solvent System: The eluent must be anhydrous to prevent product degradation on the column. Aprotic solvents such as dichloromethane, ethyl acetate (B1210297), and hexanes are commonly used.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be effective for purifying polar NHS esters. reddit.com Using a buffered mobile phase at a slightly acidic pH can help to suppress hydrolysis during the separation process.

Solid-Phase Extraction (SPE): For some applications, SPE can be a rapid and efficient method for removing unreacted starting materials and byproducts. The choice of the solid phase and elution solvents is critical for successful separation.

| Technique | Key Considerations |

| Crystallization/Precipitation | Requires the product to be a solid; use of anhydrous solvents is essential. sigmaaldrich.com |

| Column Chromatography | Deactivated silica or alumina is preferred over standard silica gel; anhydrous eluents are mandatory. reddit.comstackexchange.com |

| Reversed-Phase HPLC | Effective for polar NHS esters; buffered mobile phase can enhance stability. reddit.com |

| Solid-Phase Extraction | A rapid purification method; requires careful selection of the solid phase and solvents. |

Chemical Reactivity and Reaction Mechanisms of 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate

Nucleophilic Acyl Substitution Pathways

The central feature of the reactivity of 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate (B8525191) is its susceptibility to nucleophilic attack at the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the stable N-hydroxysuccinimide anion, resulting in the acylated nucleophile. The general mechanism for this process is depicted below:

General Reaction Scheme:

Where R is the 2-phenylbutanoyl group and Nu-H is a nucleophile.

Aminolysis: Formation of Amide Bonds with Primary and Secondary Aminesnih.govresearchgate.net

Aminolysis is the most prevalent and synthetically useful reaction of 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate. Primary and secondary amines are potent nucleophiles that readily attack the activated ester to form stable amide bonds. nih.govresearchgate.net This reaction is a cornerstone of peptide synthesis and the covalent modification of proteins and other biomolecules containing primary amine groups, such as the side chain of lysine (B10760008) residues. researchgate.net

The reaction proceeds efficiently under mild conditions, typically in aprotic organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a non-nucleophilic base to neutralize the liberated N-hydroxysuccinimide. mst.edu In aqueous media, the reaction is typically carried out at a pH between 7 and 9 to ensure a significant concentration of the deprotonated, more nucleophilic amine. nih.gov

A structure-reactivity study on the aminolysis of a series of N-succinimidyl benzoates, which are structurally analogous to the title compound, revealed important insights into the electronic effects on the reaction rate. The study yielded Hammett ρ values, which quantify the sensitivity of the reaction rate to electronic substituent effects on the benzoyl ring.

| Amine | Hammett ρ Value |

|---|---|

| Aniline | 1.4 |

| Benzylamine | 1.1 |

| α-Methylbenzylamine | 1.2 |

The positive ρ values indicate that electron-withdrawing substituents on the aromatic ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups slow down the reaction. This suggests that the 2-phenylbutanoate moiety in the title compound will have a reactivity influenced by the electronic nature of the phenyl group.

Alcoholysis: Synthesis of Novel Ester Linkages

While less common than aminolysis, this compound can also undergo alcoholysis in the presence of primary or secondary alcohols to form new ester linkages. This reaction, also known as transesterification, generally requires more forcing conditions than aminolysis due to the lower nucleophilicity of alcohols compared to amines. The reaction is often catalyzed by a base, which deprotonates the alcohol to form the more nucleophilic alkoxide ion.

The general reaction is as follows:

Where R is the 2-phenylbutanoyl group and R'-OH is an alcohol.

Thiolysis: Generation of Thioester Functionalitiesnih.gov

Thiolysis, the reaction with a thiol (mercaptan), provides a route to the synthesis of thioesters from this compound. Thiols are generally more nucleophilic than the corresponding alcohols, and the reaction to form a thioester often proceeds under milder conditions than alcoholysis. The reaction is typically carried out in the presence of a base to generate the thiolate anion, which is a significantly more potent nucleophile.

The reaction proceeds as follows:

Where R is the 2-phenylbutanoyl group and R'-SH is a thiol.

Thioester linkages are important in various biological and chemical contexts, and their synthesis via NHS esters offers a convenient method for their preparation.

Mechanistic Insights into the High Electrophilicity and Leaving Group Efficiency of the 2,5-Dioxopyrrolidin-1-yl Moiety

The high reactivity of this compound in nucleophilic acyl substitution reactions is a direct consequence of the electronic properties of the N-hydroxysuccinimide leaving group. The succinimide (B58015) ring contains two electron-withdrawing carbonyl groups. These groups exert a strong inductive effect (-I effect) on the nitrogen atom, which in turn withdraws electron density from the ester oxygen atom. This polarization increases the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to attack by nucleophiles.

Furthermore, the N-hydroxysuccinimide anion is a very stable and therefore excellent leaving group. Its stability arises from the delocalization of the negative charge on the oxygen atom across the two carbonyl groups of the succinimide ring through resonance. The pKa of N-hydroxysuccinimide is approximately 6.0, indicating that its conjugate base is relatively weak and thus a good leaving group.

Competing Reactions and Selectivity Considerations

In practical applications, particularly in aqueous environments, the desired nucleophilic substitution reaction of this compound often competes with other reactions. Understanding these competing pathways is crucial for optimizing reaction conditions and achieving high yields of the desired product.

Hydrolysis of the Succinimidyl Ester Linkagemst.edu

The most significant competing reaction for this compound in aqueous media is the hydrolysis of the ester linkage. mst.edu Water can act as a nucleophile, attacking the activated ester to regenerate the 2-phenylbutanoic acid and release N-hydroxysuccinimide.

Hydrolysis Reaction:

Where R is the 2-phenylbutanoyl group.

Potential for Racemization at the α-Carbon of the 2-Phenylbutanoate Moiety (if chiral)

The 2-phenylbutanoate moiety of this compound contains a chiral center at the α-carbon (the carbon atom adjacent to the carbonyl group and bonded to the phenyl group). The stereochemical integrity of this center is a critical consideration, as racemization can lead to a mixture of enantiomers, which may have different biological activities.

The potential for racemization at this α-carbon exists under certain conditions, primarily through the formation of a planar enol or enolate intermediate. This process can be catalyzed by both acids and bases.

Base-Catalyzed Racemization:

In the presence of a base, the α-proton can be abstracted to form a resonance-stabilized enolate. The planarity of the enolate intermediate means that subsequent protonation can occur from either face of the molecule with equal probability, leading to a racemic mixture. The general mechanism is as follows:

Abstraction of the α-proton by a base to form a planar enolate.

Reprotonation of the enolate, which can occur on either side of the planar intermediate, yielding both enantiomers.

The rate of base-catalyzed racemization is dependent on the strength of the base and the acidity of the α-proton. The presence of the electron-withdrawing phenyl group and the carbonyl group increases the acidity of this proton, making it susceptible to abstraction.

Acid-Catalyzed Racemization:

Under acidic conditions, racemization can proceed through the formation of a planar enol intermediate. The mechanism involves:

Protonation of the carbonyl oxygen, which increases the acidity of the α-proton.

Removal of the α-proton by a weak base (such as the solvent) to form the enol.

Reprotonation of the enol at the α-carbon, which can occur from either face of the double bond, resulting in racemization.

It is important to note that the conditions typically employed for the reaction of NHS esters with amines (neutral to slightly alkaline pH) could potentially facilitate base-catalyzed racemization. Therefore, careful control of reaction conditions is crucial when the stereochemical purity of the 2-phenylbutanoate moiety is important.

Stability Profile and Degradation Pathways of this compound

The stability of this compound is a key factor in its storage, handling, and application. The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide ester bond.

Hydrolysis:

In the presence of water, the NHS ester can undergo hydrolysis to yield 2-phenylbutanoic acid and N-hydroxysuccinimide. This reaction is a significant consideration, as it consumes the active ester and reduces its efficiency in subsequent conjugation reactions.

The rate of hydrolysis is strongly influenced by pH. Under acidic conditions, the ester is relatively stable. However, as the pH increases towards neutral and alkaline conditions, the rate of hydrolysis increases substantially. This is because the hydroxide (B78521) ion is a more potent nucleophile than water.

| pH Range | Relative Rate of Hydrolysis | Primary Nucleophile |

|---|---|---|

| Acidic (pH < 6) | Low | Water |

| Neutral (pH 6-8) | Moderate | Water and Hydroxide |

| Alkaline (pH > 8) | High | Hydroxide |

Other Degradation Pathways:

Besides hydrolysis, other nucleophiles present in a reaction mixture can also lead to the degradation of the NHS ester. For instance, buffer components containing nucleophilic groups (e.g., Tris buffer) can react with the ester, leading to its consumption. Therefore, the choice of buffer is critical for reactions involving this compound.

The stability of the compound is also affected by temperature. Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is generally recommended to keep the compound in a dry, cool, and dark environment to minimize degradation.

The degradation of this compound can be monitored by analytical techniques such as HPLC, which can separate the parent compound from its degradation products, 2-phenylbutanoic acid and N-hydroxysuccinimide.

| Factor | Effect on Stability | Primary Degradation Product(s) |

|---|---|---|

| High pH (Alkaline) | Decreases stability | 2-Phenylbutanoic acid, N-Hydroxysuccinimide |

| Presence of Water | Decreases stability (hydrolysis) | 2-Phenylbutanoic acid, N-Hydroxysuccinimide |

| Nucleophilic Buffers | Decreases stability | Buffer-conjugated adducts |

| Elevated Temperature | Decreases stability | Accelerates hydrolysis and other reactions |

Based on a comprehensive search for scientific literature, there is currently insufficient specific information available to generate a detailed article on the applications of This compound that strictly adheres to the provided outline.

The search for research findings, data tables, and specific examples of this particular compound's use in the requested areas of bioconjugation, polymer chemistry, and material science did not yield the necessary detailed results. While the searches provided general information on related compounds, such as N-hydroxysuccinimide (NHS) esters and other pyrrolidine-2,5-dione derivatives, there is no specific literature detailing the use of this compound in:

Site-specific labeling of peptides and proteins.

Conjugation to antibodies and nucleic acid analogues.

Formation of linkers for affinity reagents and probes.

Incorporation into polymer backbones.

Surface functionalization of biomaterials and nanoparticles.

To maintain scientific accuracy and adhere to the strict constraints of the user's request to focus solely on "this compound," it is not possible to generate the requested article at this time. Extrapolating from the applications of other, more common NHS esters would not meet the requirement of focusing exclusively on the specified compound.

Therefore, the requested article on the "Applications of this compound in Advanced Chemical Synthesis" cannot be generated as per the provided outline and content requirements due to a lack of specific research data on this compound.

Applications of 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate in Advanced Chemical Synthesis

Design and Synthesis of Complex Organic Molecules

The fundamental utility of 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate (B8525191) lies in its function as an activated carboxylic acid derivative. The N-hydroxysuccinimide group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions, most commonly with amines to form amides.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 2-phenylbutanoate portion of this molecule can serve as a key building block for a variety of pharmacophores.

The phenyl group can participate in π-π stacking, hydrophobic, and cation-π interactions within a biological target's binding site. The ethyl group at the chiral center provides a specific three-dimensional orientation that can be crucial for selective binding. By incorporating the 2-phenylbutanoate moiety into a larger molecule, medicinal chemists can introduce these features to modulate the pharmacological properties of a drug candidate.

For instance, the 2-phenylbutanoate core is structurally related to the pharmacophore of several non-steroidal anti-inflammatory drugs (NSAIDs), where a substituted phenylalkanoic acid is a common motif. By using 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate, this core can be readily coupled to other molecular fragments, such as amino acids, peptides, or other amine-containing scaffolds, to generate novel derivatives with potentially enhanced or new biological activities.

Table 1: Potential Pharmacophoric Features of the 2-Phenylbutanoate Moiety

| Feature | Description | Potential Interaction |

| Aromatic Ring | The phenyl group. | π-π stacking, hydrophobic interactions, cation-π interactions. |

| Hydrophobic Group | The ethyl substituent and the phenyl ring. | Hydrophobic pocket binding. |

| Chiral Center | The stereocenter at the second carbon of the butanoate chain. | Enantioselective recognition by chiral biological targets. |

| Amide Linkage | Formed upon reaction with an amine. | Hydrogen bonding donor and acceptor. |

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures held together by non-covalent interactions. The ability of this compound to form robust amide bonds makes it a valuable tool for constructing complex supramolecular systems.

Table 2: Theoretical Applications in Supramolecular Chemistry

| Supramolecular Architecture | Role of this compound |

| Self-Assembling Peptides | Can be used to cap the N-terminus of a peptide sequence, introducing a hydrophobic and aromatic group to drive self-assembly into nanofibers or hydrogels. |

| Foldamers | Incorporation into synthetic oligomers to promote specific folded conformations through non-covalent interactions involving the phenyl group. |

| Molecular Cages and Capsules | Used to synthesize the building blocks of molecular containers, where the amide bond provides structural rigidity and the phenyl groups can line the interior or exterior of the cavity. |

Stereoselective Synthetic Transformations Mediated by the Phenylbutanoate Framework (if applicable)

The 2-phenylbutanoate moiety contains a stereocenter at the C2 position. If this compound is used in its enantiomerically pure form (either (R)- or (S)-2-phenylbutanoate), the inherent chirality of this building block can be used to influence the stereochemical outcome of subsequent reactions. This is a key principle in stereoselective synthesis, where the chirality of a starting material or reagent directs the formation of a specific stereoisomer of the product.

The effectiveness of the 2-phenylbutanoate framework as a chiral auxiliary or directing group would depend on the specific reaction conditions and the proximity of the chiral center to the reacting site.

Table 3: Potential Stereoselective Applications

| Type of Reaction | Potential Role of the Chiral Phenylbutanoate Framework |

| Diastereoselective Addition to a Carbonyl | The chiral framework could direct the nucleophilic addition to one face of a nearby ketone or aldehyde. |

| Asymmetric Conjugate Addition | In a molecule containing both the chiral phenylbutanoate group and a Michael acceptor, the stereocenter could influence the approach of the nucleophile. |

| Intramolecular Cyclizations | The stereochemistry of the phenylbutanoate unit could determine the stereochemical outcome of ring-forming reactions. |

Derivatives and Analogs of 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate and Their Synthetic Utility

Modifications of the Phenylbutanoate Side Chain

Alterations to the phenylbutanoate portion of the molecule can significantly impact its steric and electronic properties, thereby influencing its reactivity and interaction with biological targets.

Homologs and Analogs (e.g., 2-phenylacetate derivatives)

Homologs of 2,5-dioxopyrrolidin-1-yl 2-phenylbutanoate (B8525191), which differ by one or more methylene (B1212753) groups in the alkyl chain, and analogs, where the phenylbutanoate group is replaced by a structurally similar moiety, have been synthesized to explore structure-activity relationships. A prominent analog is 2,5-dioxopyrrolidin-1-yl 2-phenylacetate , which lacks the ethyl group of the parent compound. This modification reduces the steric hindrance around the reactive carbonyl center, which can influence its acylation efficiency.

These derivatives are valuable in medicinal chemistry. For instance, various 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides have been designed as hybrid compounds with potential anticonvulsant properties. These molecules combine the succinimide (B58015) pharmacophore, known for its presence in antiepileptic drugs, with a phenylacetamide moiety to enhance efficacy.

Aromatic and Aliphatic Substitutions to Modulate Reactivity

The reactivity of the NHS ester is influenced by the electronic nature of the acyl group. Introducing electron-withdrawing or electron-donating substituents onto the phenyl ring of the phenylbutanoate side chain can modulate the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) on the aromatic ring increase the partial positive charge on the carbonyl carbon, making the NHS ester more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for rapid conjugation reactions, although it may also increase the rate of hydrolysis in aqueous environments.

Electron-donating groups (e.g., -OCH₃, -CH₃) have the opposite effect, decreasing the reactivity of the NHS ester. This can be useful when a more stable, less reactive agent is required, allowing for greater control over the conjugation process. libretexts.org

Aliphatic substitutions on the butanoate chain can also influence reactivity through steric effects. Bulky substituents near the reactive center can hinder the approach of nucleophiles, slowing down the reaction rate.

Incorporation of Chiral Centers and Stereoisomeric Differentiation

The 2-phenylbutanoate moiety contains a chiral center at the alpha-carbon. The stereochemistry at this position can be crucial for biological activity, as enantiomers often exhibit different pharmacological profiles. The synthesis of stereoisomerically pure derivatives allows for the investigation of the specific interactions of each enantiomer with its biological target.

Stereoselective synthesis of α-substituted carboxylic acids and their derivatives is a well-established field in organic chemistry. nih.gov Methodologies such as enzyme-catalyzed asymmetric synthesis can be employed to produce chiral 2-phenylbutanoic acid precursors. scilit.com For instance, asymmetric reduction of a corresponding α-keto ester can yield a chiral α-hydroxy acid, which can then be further elaborated into the desired chiral 2-phenylbutanoate derivative. researchgate.net The use of chiral auxiliaries or catalysts in the synthesis can also afford high enantiomeric excess of the desired stereoisomer. The ability to produce both (R)- and (S)-enantiomers of 2,5-dioxopyrrolidin-1-yl 2-phenylbutanoate and its analogs is critical for developing stereospecific probes and drugs.

Functionalized Succinimide Ring Derivatives

Modification of the succinimide ring, or more commonly, the use of bifunctional linkers that incorporate a succinimidyl ester on one end and another functional group on the other, expands the utility of these compounds into the realm of modern bioconjugation and materials science.

Introduction of Bio-orthogonal Functionalities (e.g., alkyne, azide (B81097), maleimide (B117702) for Click Chemistry)

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The incorporation of bio-orthogonal handles into succinimidyl esters creates powerful tools for chemical biology.

Alkynes and Azides for Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. Succinimidyl esters can be synthesized with a terminal alkyne or azide group, allowing for a two-step bioconjugation strategy. First, the NHS ester reacts with a primary amine on a biomolecule. Then, the appended alkyne or azide can be specifically reacted with a molecule containing the corresponding azide or alkyne partner.

Maleimides for Thiol-Specific Conjugation: Maleimide groups react specifically with thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins. Heterobifunctional reagents containing both an NHS ester and a maleimide group are widely used. The NHS ester is first used to label a molecule with primary amines, introducing a maleimide functionality. This maleimide-tagged molecule can then be selectively conjugated to a thiol-containing biomolecule.

The following table provides examples of such functionalized derivatives:

| Functional Group | Example Compound Structure | Application |

| Alkyne | 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Azide | Azido-PEG-NHS Ester | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Maleimide | N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Thiol-specific bioconjugation |

Attachment of Solubilizing or Targeting Moieties

To improve the utility of this compound derivatives in biological applications, solubilizing or targeting moieties can be incorporated.

Solubilizing Moieties: A significant challenge in working with many organic molecules in aqueous biological systems is their poor solubility. To address this, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can be attached. PEGylation increases the hydrodynamic volume of the molecule, enhances water solubility, and can reduce immunogenicity and proteolytic degradation. A variety of PEGylated NHS esters with different PEG chain lengths are commercially available.

Targeting Moieties: For applications such as targeted drug delivery or bioimaging, specific ligands can be conjugated to the succinimidyl ester scaffold. These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells. This approach enhances the local concentration of the conjugate at the desired site, increasing efficacy and reducing off-target effects. Examples of targeting moieties include:

Folic Acid: The folate receptor is often overexpressed in cancer cells. Folic acid-NHS esters can be used to target drugs or imaging agents to these cells. rsc.orgbiosynth.comsynchem.denih.gov

RGD Peptides: The tripeptide Arg-Gly-Asp (RGD) is a ligand for integrins, which are cell adhesion receptors often upregulated in angiogenesis and tumor metastasis. RGD-functionalized NHS esters are used to target therapies to these sites. biochempeg.comrsc.orgnih.govbiochempeg.comnih.gov

Galactose: The asialoglycoprotein receptor (ASGPR) on hepatocytes recognizes terminal galactose residues. Galactose-functionalized molecules can be used for liver-specific targeting. nih.govrsc.orgresearchgate.netmdpi.comjchr.org

The following table summarizes examples of derivatives with solubilizing or targeting moieties:

| Moiety | Example Application | Targeting Mechanism |

| Polyethylene Glycol (PEG) | Improve solubility and circulation time of bioconjugates | Passive targeting (Enhanced Permeability and Retention effect) |

| Folic Acid | Targeted delivery of anticancer agents | Folate receptor-mediated endocytosis rsc.orgbiosynth.comsynchem.denih.gov |

| RGD Peptide | Targeting tumors and angiogenic vasculature | Integrin binding biochempeg.comrsc.orgnih.govbiochempeg.comnih.gov |

| Galactose | Delivery of therapeutics to the liver | Asialoglycoprotein receptor (ASGPR) binding nih.govrsc.orgresearchgate.netmdpi.comjchr.org |

Comparative Analysis of Reactivity and Selectivity in Designed Analogs

The synthetic utility of this compound and its analogs as acylating agents is critically dependent on their reactivity towards nucleophiles and the selectivity they exhibit, particularly in processes such as the kinetic resolution of racemic amines. The reactivity of these N-hydroxysuccinimide (NHS) esters is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors within the acyl moiety. Concurrently, selectivity in reactions with chiral nucleophiles is determined by the differential steric and electronic interactions in the diastereomeric transition states.

A seminal study on the aminolysis of N-hydroxysuccinimide esters provides a quantitative framework for understanding the electronic effects on reactivity. By examining the reaction of various substituted N-succinimidyl benzoates with a range of amines, a clear correlation between the electronic nature of the substituent and the reaction rate was established. mst.edu This structure-reactivity study serves as an excellent model for predicting the behavior of analogs of this compound.

Electronic Effects on Reactivity and Selectivity

The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the 2-phenylbutanoate moiety can significantly modulate the reactivity of the corresponding N-succinimidyl ester. Electron-withdrawing groups (EWGs) increase the electrophilicity of the ester carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to a slower reaction.

This relationship can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. For the competitive acylation of various amines by substituted N-succinimidyl benzoates, positive Hammett ρ (rho) values were obtained, indicating that the reaction is favored by electron-withdrawing substituents. mst.edu These values reflect the buildup of negative charge in the transition state of the reaction.

The following interactive table summarizes the Hammett ρ values for the acylation of different amines with substituted N-succinimidyl benzoates, which can be used as a proxy to understand the electronic sensitivity of analogous 2-phenylbutanoate systems.

Data sourced from Cline and Hanna, 1987. mst.edu

These values indicate that the selectivity of the acylation reaction, in terms of discriminating between different amines, is also influenced by the electronic nature of the acylating agent. A higher ρ value suggests greater sensitivity to the electronic properties of the nucleophile.

Steric Effects and Enantioselectivity in Kinetic Resolution

In the context of kinetic resolution, where a chiral acylating agent is used to differentiate between the enantiomers of a racemic nucleophile, steric factors play a paramount role in determining the selectivity. The relative rates of reaction for the two enantiomers, and thus the enantioselectivity, are dictated by the difference in the free energies of the diastereomeric transition states.

An analog of the target compound, 2,5-Dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate , has been successfully employed in the acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines. This study highlights the importance of the steric environment around the chiral center of the acylating agent in achieving high selectivity.

The following interactive table presents the selectivity factor (s) for the kinetic resolution of various racemic amines using 2,5-Dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. The selectivity factor is a measure of the ratio of the rate constants for the reaction of the fast-reacting enantiomer to the slow-reacting enantiomer.

Data sourced from a study on acylative kinetic resolution.

The high selectivity factor observed for 2-methylpiperidine (B94953) demonstrates that subtle modifications to the acyl moiety, in this case, the replacement of the phenylbutyl group with a phenoxypropyl group, can lead to highly efficient kinetic resolutions. The formation of the (R,R)-amide as the major product indicates a matched pairing between the (R)-acylating agent and the (R)-enantiomer of the amine.

Competition between Aminolysis and Hydrolysis

A crucial aspect of the synthetic utility of N-succinimidyl esters is the competition between the desired aminolysis reaction and the undesired hydrolysis of the ester. The rates of both reactions are influenced by the structure of the acyl group. Generally, factors that increase the reactivity towards aminolysis also increase the rate of hydrolysis.

Kinetic studies on the hydrolysis and aminolysis of N-succinimidyl esters provide insights into this competition. For instance, the rate of hydrolysis of N-succinimidyl esters is significantly influenced by the pH of the medium. Understanding the relative rates of these two competing pathways is essential for optimizing reaction conditions to maximize the yield of the desired amide product.

Advanced Characterization and Spectroscopic Analysis of 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A full suite of NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the 2,5-dioxopyrrolidin-1-yl and 2-phenylbutanoate (B8525191) fragments.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate would provide crucial information about the number of different types of protons and their neighboring environments. The succinimide (B58015) ring protons would typically appear as a singlet in the range of δ 2.8-3.0 ppm. The protons of the phenylbutanoate moiety would exhibit more complex splitting patterns. The methine proton (CH) adjacent to the phenyl group and the ester linkage would likely resonate as a triplet. The methylene (B1212753) protons (CH₂) would appear as a multiplet, and the terminal methyl protons (CH₃) would present as a triplet. The aromatic protons of the phenyl group would be observed in the downfield region of the spectrum, typically between δ 7.2 and 7.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | |---|---|---| | Succinimide (CH₂)₂ | ~2.9 | Singlet | | Phenylbutanoate -CH(Ph)- | Triplet | | Phenylbutanoate -CH₂- | Multiplet | | Phenylbutanoate -CH₃ | Triplet | | Phenyl (Ar-H) | ~7.2-7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbons of the succinimide and the ester groups would be expected to appear significantly downfield, typically in the range of δ 168-172 ppm. The carbons of the succinimide methylene groups would resonate around δ 25 ppm. For the 2-phenylbutanoate portion, the aliphatic carbons would have distinct signals, and the aromatic carbons would show multiple signals in the δ 125-140 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Succinimide C=O | ~170 |

| Succinimide CH₂ | ~25 |

| Ester C=O | ~168 |

| Phenylbutanoate -C(Ph)- | |

| Phenylbutanoate -CH₂- | |

| Phenylbutanoate -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the spin systems within the 2-phenylbutanoate chain. For instance, cross-peaks would be expected between the methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection between the 2-phenylbutanoate moiety and the succinimide ring through the ester linkage by showing a correlation from the protons on the carbon adjacent to the ester oxygen to the ester carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental composition, providing strong evidence for the chemical formula. The compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The fragmentation pattern would provide a fingerprint for the molecule and confirm the connectivity of its substructures. Key fragmentation pathways would likely include the cleavage of the ester bond, leading to the formation of ions corresponding to the N-hydroxysuccinimide cation and the 2-phenylbutanoic acid cation or related fragments. The loss of the succinimide ring is a common fragmentation pathway for such compounds. Analyzing these fragments would provide definitive structural confirmation.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the succinimidyl ester and the phenylbutanoate moieties.

The analysis of the IR spectrum focuses on the characteristic stretching vibrations of the carbonyl (C=O) groups, which are prominent and highly diagnostic. The succinimide ring contains two carbonyl groups, leading to symmetric and asymmetric stretching modes. Additionally, the ester linkage introduces another distinct carbonyl absorption. The phenyl group and the aliphatic chain also exhibit characteristic absorptions.

Key Research Findings from IR Spectroscopy:

While a specific, published IR spectrum for this compound is not widely available, the expected absorption bands can be accurately predicted based on extensive data for closely related N-succinimidyl esters and phenylalkanoic acids. The succinimide group typically displays two carbonyl stretching bands due to symmetric and asymmetric vibrations. The ester carbonyl stretch is also a strong and sharp absorption. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching absorptions above 3000 cm⁻¹.

Interactive Data Table: Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Imide C=O | Asymmetric Stretch | ~1770 | Strong |

| Imide C=O | Symmetric Stretch | ~1740 | Strong |

| Ester C=O | Stretch | ~1785 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| C-N | Stretch | ~1215 | Medium |

| C-O | Stretch | ~1070 | Medium |

These predicted values are based on the analysis of similar compounds and provide a reliable framework for the interpretation of an experimental IR spectrum of this compound.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Quantitative Analysis

Chromatographic techniques are indispensable for the analysis of this compound, enabling the separation of the compound from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a cornerstone for the purity assessment and quantitative analysis of N-succinimidyl esters. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds.

Detailed Research Findings and Methodological Approach:

A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acidic modifier like trifluoroacetic acid or formic acid to ensure good peak shape. Detection is typically performed using a UV detector, as the phenyl group and the succinimide moiety are chromophoric.

Interactive Data Table: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 210 nm and 254 nm |

| Injection Volume | 10 µL |

This method would be expected to effectively separate this compound from potential impurities like 2-phenylbutanoic acid and N-hydroxysuccinimide.

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

Detailed Research Findings and Advantages:

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is optimized for higher pressures and lower dispersion. For this compound, a UPLC method would offer a rapid and highly efficient means of assessing purity and monitoring reaction kinetics. The shorter run times are particularly advantageous for high-throughput screening applications.

Interactive Data Table: Illustrative UPLC Method Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities that might co-elute in an HPLC analysis.

TLC is a simple, rapid, and cost-effective chromatographic technique that is invaluable for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (2-phenylbutanoic acid and N-hydroxysuccinimide) and the formation of the desired product.

Detailed Research Findings and Practical Application:

A typical TLC analysis would be performed on a silica (B1680970) gel plate. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the product, typically in the range of 0.3-0.5.

Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic ring of the compound is UV-active. Alternatively, staining with reagents such as potassium permanganate (B83412) or iodine can be used.

Interactive Data Table: Common TLC System for N-Succinimidyl Esters

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or staining (e.g., iodine vapor) |

By comparing the spots of the reaction mixture to those of the starting materials, a clear indication of the reaction's progress can be obtained. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product signify the completion of the reaction.

Computational Chemistry and Theoretical Studies on 2,5 Dioxopyrrolidin 1 Yl 2 Phenylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.com A primary application of DFT is molecular geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure of the molecule. For 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate (B8525191), DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to predict key structural parameters.

The optimization process would yield precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the planarity of the succinimide (B58015) ring and the orientation of the phenylbutanoate side chain relative to it.

Table 1: Hypothetical Optimized Geometric Parameters for 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate (DFT/B3LYP/6-31G)*

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(carbonyl)-O(ester) | 1.38 Å |

| Bond Length | O(ester)-N(succinimide) | 1.41 Å |

| Bond Length | C(chiral)-C(phenyl) | 1.52 Å |

| Bond Angle | O=C-O(ester) | 121.5° |

| Bond Angle | C(ester)-O-N | 116.0° |

Furthermore, DFT can be used to explore energy landscapes by calculating the energy of the molecule as a function of specific geometric parameters, such as the rotation around a particular bond (a dihedral angle). This analysis reveals the energy barriers between different conformations (rotamers) and identifies the most stable conformers. For this compound, scanning the potential energy surface by varying the dihedral angle of the chiral center would reveal the preferred spatial arrangement of the phenyl and ethyl groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.

Table 2: Hypothetical Frontier Molecular Orbital Energies (DFT/B3LYP/6-31G)*

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -7.25 eV | Phenyl ring, ester oxygen |

| LUMO | -1.18 eV | Ester carbonyl carbon (succinimide) |

The analysis confirms that the most probable site for a nucleophilic attack is the carbonyl carbon of the succinimide ester, which is the fundamental mechanism for its use in bioconjugation. science.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound, typically performed in a periodic box of solvent molecules (e.g., water or an organic solvent), would reveal the accessible conformations of the molecule at a given temperature. The simulation would track the trajectories of all atoms, allowing for the analysis of fluctuations in bond lengths, angles, and, most importantly, dihedral angles. This is particularly relevant for the flexible phenylbutanoate side chain. The simulation could show, for example, how the phenyl group rotates and how the ethyl chain folds, and the probability of finding the molecule in specific conformations.

Furthermore, MD simulations are crucial for understanding how solvent molecules arrange themselves around the solute and how specific interactions, like hydrogen bonds, influence its conformation and reactivity. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carbonyl oxygens of the succinimide ring, potentially influencing the accessibility of the reactive ester group.

Table 3: Hypothetical Dihedral Angle Distribution from a 100 ns MD Simulation in Water

| Dihedral Angle | Atoms Involved | Predominant Angle(s) |

|---|---|---|

| φ1 | C(phenyl)-C(chiral)-C(carbonyl)-O | -70° ± 20°, 175° ± 15° |

| φ2 | C(chiral)-C(carbonyl)-O-N | 180° ± 10° |

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

The calculation of vibrational frequencies involves determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the stretching and bending modes of the molecule's bonds. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, allowing for direct comparison with an experimental IR spectrum. Key predicted peaks would include the characteristic C=O stretches of the succinimide and ester groups.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). This allows for a theoretical NMR spectrum to be generated, which can be invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Parameter | Calculated Value | Plausible Experimental Value |

|---|---|---|

| IR Freq. (Ester C=O stretch) | 1785 cm⁻¹ | 1760 cm⁻¹ |

| IR Freq. (Succinimide C=O stretch) | 1750 cm⁻¹ | 1735 cm⁻¹ |

| ¹H NMR Shift (Chiral C-H) | 4.15 ppm | 4.08 ppm |

Reaction Mechanism Elucidation through Computational Transition State Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction pathway—and calculate the activation energy, which determines the reaction rate.

For this compound, a key reaction to model would be its aminolysis, for example, with a simple amine like methylamine, which mimics the reaction with a lysine (B10760008) side chain. acs.orgmst.edu Computational modeling would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials (the NHS ester and methylamine) and the final products (the N-methyl-2-phenylbutanamide and N-hydroxysuccinimide).

Finding the Transition State (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. This is often a complex calculation that requires sophisticated algorithms. The geometry of the TS would reveal the precise arrangement of atoms as the new C-N bond is formed and the O-N bond of the NHS leaving group is broken.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡) for the reaction.

This modeling could investigate different mechanistic possibilities, such as a concerted mechanism versus a stepwise mechanism involving a tetrahedral intermediate. The calculated activation energies for each path would indicate the most likely mechanism.

Table 5: Hypothetical Energy Profile for the Aminolysis of this compound with Methylamine

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + Amine) | 0.0 |

| Tetrahedral Intermediate | -5.2 |

| Transition State (for intermediate breakdown) | +12.5 |

This hypothetical profile suggests a stepwise mechanism with a relatively low activation barrier, consistent with the high reactivity of NHS esters.

Future Research Directions and Emerging Applications

Development of More Sustainable and Greener Synthetic Protocols for 2,5-Dioxopyrrolidin-1-yl 2-Phenylbutanoate (B8525191)

The traditional synthesis of NHS esters often relies on coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), which can be allergenic and produce urea (B33335) byproducts that complicate purification. researchgate.net Future research is geared towards developing more environmentally benign and efficient synthetic routes to 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate.

Key areas of development include:

Catalytic Approaches: The use of innovative catalysts, such as bimetallic oxide clusters, presents a promising avenue for greener ester synthesis. labmanager.com These catalysts can utilize molecular oxygen as the sole oxidant, offering a more sustainable alternative to hazardous oxidizing agents. labmanager.com Another approach involves the use of dried cation-exchange resins, like Dowex H+, with or without sodium iodide, which provides an effective, reusable, and environmentally friendly catalytic system for esterification. nih.gov

Alternative Activating Agents: Research into activating agents that avoid toxic reagents and simplify purification is ongoing. For instance, methods using a combination of triphenylphosphine, iodine, and triethylamine (B128534) can produce NHS esters without the need for carbodiimides. organic-chemistry.org Similarly, the use of N,N'-disuccinimidyl carbonate (DSC) offers a one-step reaction with good yields, producing only NHS and carbon dioxide as byproducts. researchgate.net

Novel Starting Materials: Expanding the scope of starting materials beyond carboxylic acids is a significant goal. Recent developments have shown the feasibility of synthesizing NHS esters from alcohols and aldehydes under oxidizing conditions, using reagents like 2-iodobenzoic acid (IBX). amerigoscientific.comthieme-connect.com Palladium-catalyzed carbonylation reactions that couple (het)aryl halides with N-hydroxysuccinimide also represent a departure from traditional methods, broadening the range of accessible NHS esters. amerigoscientific.com

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of novel compounds has driven the integration of synthetic processes into automated platforms. For this compound, this involves adapting its synthesis for automated systems that can handle reagent dispensing, reaction monitoring, purification, and analysis with minimal human intervention.

Future prospects in this area include:

Automated Synthesizers: Platforms like the Synple automated synthesizer, which use pre-filled reagent cartridges, can be adapted for the synthesis of NHS esters. sigmaaldrich.com Such systems allow for the generation, isolation, and purification of products at the push of a button, significantly accelerating the research and development process. sigmaaldrich.com

High-Throughput Screening: The development of automated protocols for the synthesis of a library of derivatives based on the this compound scaffold would enable high-throughput screening for various applications. This is particularly relevant in drug discovery and the development of new biomaterials.

Microfluidic Systems: The use of microfluidic reactors can offer precise control over reaction conditions, leading to higher yields and purity. These systems can be readily automated and are well-suited for the synthesis of small quantities of highly specialized reagents.

The integration of the synthesis of this compound into these advanced platforms will be crucial for its widespread application in various fields.

Exploration of Novel Reactivity Modes and Catalytic Applications of the NHS Ester Moiety

While the reaction of NHS esters with primary amines is the most common application, there is growing interest in exploring the broader reactivity of the NHS ester moiety.

Expanded Nucleophile Scope: Research has shown that NHS esters can also react with other nucleophilic amino acids such as serines, threonines, and tyrosines. acs.orgnih.gov A systematic study of the reactivity of this compound with a wider range of nucleophiles could uncover novel bioconjugation strategies.

Redox-Active Ester Catalysis: The NHS ester can function as a "redox-active" ester, enabling decarboxylative cross-coupling reactions. nih.govresearchgate.net This opens up the possibility of using this compound in iron- or nickel-catalyzed C-C bond-forming reactions, treating it as a surrogate for an alkyl halide. nih.gov This novel catalytic application could significantly expand the synthetic utility of this compound.

Gas-Phase Reactions: Studies have revealed that in the gas phase, even carboxylates can react with NHS esters to form a labile anhydride (B1165640) bond. acs.orgnih.gov This distinct reactivity compared to the solution phase could be exploited in mass spectrometry-based applications for protein analysis.

The exploration of these novel reactivity modes will undoubtedly lead to new and innovative applications for this compound.

Advanced Strategies for In Situ Bioconjugation and Chemical Biology Probes

The ability to perform bioconjugation reactions in a biological environment with high specificity is a major goal in chemical biology. This compound can serve as a valuable tool in this context.

Site-Specific Labeling: While NHS esters typically react with multiple lysine (B10760008) residues on a protein, strategies are being developed for more site-specific labeling. One such method involves the in situ conversion of the NHS ester to a more chemoselective thioester, which can then react with an N-terminal cysteine. nih.govnih.gov

Chemical Biology Probes: Alkyne-functionalized NHS esters have been used as versatile reactivity-based probes to map ligandable hotspots across the proteome. acs.orgnih.govnih.gov A derivative of this compound containing an alkyne or azide (B81097) handle would allow for its use in "click chemistry" reactions, enabling the attachment of reporter groups like fluorophores or biotin. lumiprobe.com

In Vivo Applications: The development of NHS esters with improved stability and cell permeability will be crucial for their application in living cells. The phenylbutanoate moiety of the title compound may influence its pharmacokinetic properties, a factor that could be optimized for in vivo studies.

These advanced strategies will enable researchers to use this compound to study biological processes with greater precision.

Design of Next-Generation Molecular Tools with Enhanced Selectivity and Efficiency based on the this compound Framework

The unique structural features of this compound can be leveraged to design sophisticated molecular tools with tailored properties.

Covalent Ligand Discovery: Fragment-based NHS ester ligands can be designed to confer selectivity for specific lysine hotspots on particular protein targets. nih.gov The 2-phenylbutanoate group can be systematically modified to create a library of compounds for screening against various protein targets, potentially leading to the discovery of novel covalent inhibitors.

Antibody-Drug Conjugates (ADCs): The NHS ester functionality is widely used in the construction of ADCs. The specific properties of the 2-phenylbutanoate linker could influence the stability and efficacy of the resulting ADC.

Functionalized Materials: NHS esters are used to functionalize surfaces and create biochips. amerigoscientific.com The properties of the 2-phenylbutanoate moiety, such as its hydrophobicity, could be exploited to create materials with specific surface properties for applications in diagnostics and biomaterials science.

Q & A

Q. What are the optimal synthetic methodologies for 2,5-Dioxopyrrolidin-1-yl 2-phenylbutanoate, and how do reaction conditions influence yield?

The synthesis typically involves activating carboxylic acid precursors (e.g., 2-phenylbutanoic acid) with coupling reagents. For example, N-hydroxysuccinimide (NHS) esters are formed using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. A two-step protocol is often employed:

- Step 1 : Activation of the carboxylic acid at 0–5°C in dimethylformamide (DMF) to minimize side reactions.

- Step 2 : Coupling with pyrrolidinone derivatives at room temperature for 18–24 hours.

Yields (~64%) depend on stoichiometric ratios, solvent purity, and temperature control to avoid hydrolysis of the active ester .

Q. How can researchers validate the purity and structural integrity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients. Purity >95% is achievable with rigorous solvent removal.

- Spectroscopy :

Q. What environmental factors affect the stability of this compound during storage?

- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis. Degradation rates increase significantly above 25°C.

- pH : Susceptible to alkaline hydrolysis (pH > 8), leading to cleavage of the ester bond. Buffered solutions (pH 4–6) are recommended for aqueous handling .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches can elucidate its mechanism?

The pyrrolidinone moiety acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., proteases). Methodologies include:

- Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B).

- Mass spectrometry : Identify adduct formation via intact protein LC-MS after incubation with the compound .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from differences in:

- Cellular permeability : Use logP calculations (experimental vs. predicted) to assess membrane penetration.

- Assay conditions : Compare buffer composition (e.g., redox-active components like DTT may reduce covalent binding efficiency).

A meta-analysis of IC values under standardized protocols (e.g., pH 7.4, 37°C) is recommended .